molecular formula C8H8O2S B188887 2-(Methylthio)benzoic acid CAS No. 3724-10-5

2-(Methylthio)benzoic acid

Cat. No. B188887
CAS RN: 3724-10-5
M. Wt: 168.21 g/mol
InChI Key: LWJQGKJCZOGGPJ-UHFFFAOYSA-N
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Description

2-(Methylthio)benzoic acid is a compound with the molecular formula C8H8O2S . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzoic acid has been determined through various methods. It has a triclinic system with the P ¯1 P 1 ‾ space group . Theoretical DFT calculations reveal that the energy gap of HOMO–LUMO orbitals in the compound is lower than that of compound 2, with the methylthio moiety in the para position .

Scientific Research Applications

Structural Analysis and DFT Studies

  • Scientific Field : Crystallography and Quantum Chemistry .
  • Application Summary : “2-(Methylthio)benzoic acid” is used in the structural analysis of ortho-substituted benzoic acid derivatives . It is also used in Density Functional Theory (DFT) studies .
  • Methods of Application : The structural analysis of this compound was carried out using Powder X-ray Diffraction (PXRD) data . The strength and relative contributions of intermolecular hydrogen bonds were examined through Hirshfeld surfaces and 2D fingerprint plots . Theoretical DFT calculations were performed using the B3LYP correlation functional .
  • Results or Outcomes : The compound shows a triclinic system with the P1 space group . A weak intramolecular hydrogen bond was found in the case of this ortho-substituted compound . The energy gap of HOMO–LUMO orbitals in this compound is lower than that of the para-substituted compound .

Raw Material and Intermediate in Various Fields

  • Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dye stuffs .
  • Application Summary : “2-(Methylthio)benzoic acid” is used as an important raw material and intermediate in various fields .

properties

IUPAC Name

2-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJQGKJCZOGGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190720
Record name Benzoic acid, o-(methylthio)-
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)benzoic acid

CAS RN

3724-10-5
Record name 2-(Methylthio)benzoic acid
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Record name Benzoic acid, o-(methylthio)-
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Record name 2-(Methylthio)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
CK Oliveira, VP de Souza, LL da Luz… - Journal of …, 2016 - Elsevier
The extended structures [Ln 2 (L) 6 (OH 2 ) 4 ] with L=2-(methylthio)benzoato (2-CH 3 S–C 6 H 4 COO − ) and Ln=Tb (1), Eu (2) and Gd (3) were successfully synthesized and …
Number of citations: 17 www.sciencedirect.com
JC Grivas, KC Navada - The Journal of Organic Chemistry, 1971 - ACS Publications
… Heating of 1 in tributylamine or the sodium salt of 1 in methanol at 200-210 for 16 hr yielded 2-methylthio-benzoic acid (5). It is proposed that the rearrangment takes place via an …
Number of citations: 7 pubs.acs.org
P Chatterjee - Zeitschrift für Kristallographie-Crystalline Materials, 2023 - degruyter.com
2-(methylthio)benzoic acid (1) is an ortho-substituted benzoic acid derivative, whereas 4-(methylthio)benzoic acid (2) is a para-substituted benzoic acid derivative. The structural …
Number of citations: 0 www.degruyter.com
JI Lee - Journal of the Korean Chemical Society, 2021 - koreascience.kr
Thioflavones have the skeleton of a thiochromen-4-one ring, which serves as a building block for biologically active molecules. Thioflavones have drawn much attention because of their …
Number of citations: 1 koreascience.kr
KK Andersen, Y Lin - The Journal of Organic Chemistry, 1993 - ACS Publications
Application of the endocyclic restriction test to the rearrangement of methyl 2-mercaptobenzoate to 2-(methylthio)benzoic acid Page 1 J. Org. Chem. 1993,58, 6491-6492 6491 Application …
Number of citations: 1 pubs.acs.org
Y Uchida, Y Kobayashi, S Kozuka - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
Several O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines (1) were prepared and their thermal decompositions were studied. The thermal decomposition of 1 at 200 C in o-…
Number of citations: 10 www.journal.csj.jp
DS Perlow, MS Kuo, HM Moritz, JS Wai… - Synthetic …, 2007 - Taylor & Francis
Practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine 1 and the corresponding 2‐methylsulfonyl analog 2 are reported. The methylthio moiety was introduced regioselectively by …
Number of citations: 9 www.tandfonline.com
W Osim, A Stojanovic, J Akbarzadeh… - Chemical …, 2013 - pubs.rsc.org
… In summary, we have developed a novel ionic liquid bearing the 2-methylthio-benzoic acid chelating moiety which is capable of surface modification of MoS 2 nanoparticles. Using the IL…
Number of citations: 30 pubs.rsc.org
JI Lee - Bulletin of the Korean Chemical Society, 2021 - Wiley Online Library
(Z)‐Thioaurones were prepared by the condensation of 1‐benzothiophen‐3‐ones or 3‐acetoxybenzothiophene with arylaldehydes under basic or acidic conditions. Their derivatives …
Number of citations: 2 onlinelibrary.wiley.com
Y Uchida, Y Kobayashi, S Kozuka - jlc.jst.go.jp
Several O-acyl-iV-P-ímethylthioJbenzoyll-^-í-butylhydroxylamines (1) were prepared and their thermal decompositions were studied. The thermal decomposition of 1 at 200 C in o-…
Number of citations: 0 jlc.jst.go.jp

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